1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone
Overview
Description
1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a methylsulfonylmethyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, benzyl bromide, and methylsulfonyl chloride.
Reaction Steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, potentially leading to therapeutic effects in diseases like cancer and infections.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Compared to these compounds, this compound has a unique combination of functional groups that confer distinct chemical reactivity and potential biological activity. Its benzyloxy and methylsulfonylmethyl groups provide a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-[3-(methylsulfonylmethyl)-4-phenylmethoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-13(18)15-8-9-17(16(10-15)12-22(2,19)20)21-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKGSCCPSULYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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